molecular formula C24H19NO2 B14268914 3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol CAS No. 133919-20-7

3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol

Cat. No.: B14268914
CAS No.: 133919-20-7
M. Wt: 353.4 g/mol
InChI Key: ZUDIYIJXFIKIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two phenol groups and an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol typically involves the reaction of 4-aminobiphenyl with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The azanediyl linkage may also play a role in the compound’s overall bioactivity .

Properties

CAS No.

133919-20-7

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

3-(N-(3-hydroxyphenyl)-4-phenylanilino)phenol

InChI

InChI=1S/C24H19NO2/c26-23-10-4-8-21(16-23)25(22-9-5-11-24(27)17-22)20-14-12-19(13-15-20)18-6-2-1-3-7-18/h1-17,26-27H

InChI Key

ZUDIYIJXFIKIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.